3-[Phenyl(phenylsulfanyl)methyl]pentane-2,4-dione
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Overview
Description
3-[Phenyl(phenylsulfanyl)methyl]pentane-2,4-dione is a chemical compound that belongs to the class of β-diketones These compounds are characterized by the presence of two keto groups separated by a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Phenyl(phenylsulfanyl)methyl]pentane-2,4-dione typically involves the reaction of 3-(alkylsulfanyl)methylpentane-2,4-diones with phenylhydrazine in the presence of zinc chloride. This reaction yields 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazoles . Another method involves the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide in ethanol, producing 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Phenyl(phenylsulfanyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The phenylsulfanyl group can be substituted with other functional groups.
Cyclization Reactions: The compound can undergo cyclization to form pyrazoles and other heterocyclic compounds.
Condensation Reactions: It can react with aldehydes and amines to form complex structures like tetrahydropyridines.
Common Reagents and Conditions
Phenylhydrazine: Used in the presence of zinc chloride for pyrazole formation.
Nicotinic Hydrazide: Used in ethanol for the formation of pyrazoles.
Aniline: Used in the presence of acetic acid for the formation of tetrahydropyridines.
Major Products Formed
Pyrazoles: Formed through reactions with phenylhydrazine and nicotinic hydrazide
Tetrahydropyridines: Formed through reactions with aniline.
Scientific Research Applications
3-[Phenyl(phenylsulfanyl)methyl]pentane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[Phenyl(phenylsulfanyl)methyl]pentane-2,4-dione involves its interaction with molecular targets through its keto and phenylsulfanyl groups. These interactions can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to form pyrazoles and other heterocycles also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenylsulfanyl)pentane-2,4-dione
- 3-(Phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione
- 3-(Alkylsulfanylmethyl)pentane-2,4-diones
Uniqueness
3-[Phenyl(phenylsulfanyl)methyl]pentane-2,4-dione is unique due to its dual phenyl and phenylsulfanyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[phenyl(phenylsulfanyl)methyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2S/c1-13(19)17(14(2)20)18(15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKAIBCOABAUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)SC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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